
Anagrelide trichloro derivative
Übersicht
Beschreibung
Anagrelide Trichloro Derivative (CAS: 1092352-99-2; molecular weight: 290.53 g/mol) is a structurally modified analog of Anagrelide, a pharmaceutical agent primarily used to treat thrombocythemia. The derivative features a trichloromethyl (-CCl₃) substitution, which alters its physicochemical and pharmacological properties compared to the parent compound. This modification is critical in drug development, particularly for studying metabolic pathways, impurity profiling, and structure-activity relationships (SAR) .
Wirkmechanismus
- By inhibiting PDE-III, anagrelide increases intracellular cAMP levels, leading to downstream effects on platelet formation .
- The exact mechanism remains unclear, but it involves inhibition of phosphodiesterase A2 (PLA2) and suppression of arachidonic acid release .
- Food intake impacts AER pharmacokinetics, affecting Cmax, AUC, Tmax, T1/2, plateau, and mean residence time .
- Anagrelide does not alter platelet survival but specifically blocks megakaryocyte differentiation and proliferation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemische Analyse
Biochemical Properties
8-Chloro Anagrelide plays a significant role in biochemical reactions, particularly in the inhibition of platelet aggregation. This compound interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is phosphodiesterase 3, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting phosphodiesterase 3, 8-Chloro Anagrelide increases the levels of cAMP within platelets, leading to reduced platelet aggregation .
Cellular Effects
8-Chloro Anagrelide exerts various effects on different types of cells and cellular processes. In platelets, it inhibits aggregation by increasing cAMP levels, which in turn affects the signaling pathways involved in platelet activation. This inhibition of platelet aggregation is beneficial in conditions where elevated platelet counts pose a risk of thrombosis .
In addition to its effects on platelets, 8-Chloro Anagrelide influences other cellular processes. It has been shown to affect gene expression by modulating transcription factors involved in megakaryocyte differentiation. This modulation leads to a reduction in the production of platelets from megakaryocytes, further contributing to its therapeutic effects .
Molecular Mechanism
The molecular mechanism of 8-Chloro Anagrelide involves several key interactions at the molecular level. The compound binds to the active site of phosphodiesterase 3, inhibiting its activity and preventing the hydrolysis of cAMP. This inhibition results in increased cAMP levels within platelets, leading to reduced platelet aggregation .
Furthermore, 8-Chloro Anagrelide affects the expression of genes involved in megakaryocyte differentiation. It modulates the activity of transcription factors such as ATF4, which plays a crucial role in the regulation of megakaryocyte development. By influencing these molecular pathways, 8-Chloro Anagrelide effectively reduces platelet production and aggregation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Chloro Anagrelide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods .
Long-term studies have demonstrated that 8-Chloro Anagrelide maintains its inhibitory effects on platelet aggregation and megakaryocyte differentiation. These effects are consistent over time, indicating the compound’s potential for sustained therapeutic use .
Dosage Effects in Animal Models
The effects of 8-Chloro Anagrelide at different dosages have been investigated in animal models. Studies have shown that the compound exhibits a dose-dependent reduction in platelet counts. At lower doses, 8-Chloro Anagrelide effectively reduces platelet aggregation without significant adverse effects .
At higher doses, the compound may cause toxic effects, including gastrointestinal disturbances and cardiovascular complications. These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential adverse effects .
Metabolic Pathways
8-Chloro Anagrelide is involved in various metabolic pathways within the body. The compound undergoes hepatic metabolism, primarily through the action of cytochrome P450 enzymes. These enzymes facilitate the conversion of 8-Chloro Anagrelide into its active metabolites, which contribute to its therapeutic effects .
The metabolic pathways of 8-Chloro Anagrelide also involve interactions with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH). These interactions play a crucial role in the compound’s biotransformation and subsequent elimination from the body .
Transport and Distribution
The transport and distribution of 8-Chloro Anagrelide within cells and tissues are mediated by various transporters and binding proteins. The compound is absorbed into the bloodstream and distributed to target tissues, including the bone marrow and platelets .
Within cells, 8-Chloro Anagrelide is transported across cellular membranes through specific transporters. These transporters facilitate the compound’s entry into platelets and megakaryocytes, where it exerts its inhibitory effects on platelet aggregation and megakaryocyte differentiation .
Subcellular Localization
The subcellular localization of 8-Chloro Anagrelide is primarily within the cytoplasm of platelets and megakaryocytes. The compound’s activity is influenced by its localization, as it interacts with intracellular signaling pathways and enzymes involved in platelet function .
Post-translational modifications, such as phosphorylation, may also play a role in directing 8-Chloro Anagrelide to specific subcellular compartments. These modifications enhance the compound’s activity and contribute to its therapeutic effects .
Biologische Aktivität
Anagrelide trichloro derivative (ATD) is a synthetic compound derived from anagrelide, primarily known for its role in reducing platelet counts in patients with essential thrombocythemia. This article explores the biological activity of ATD, emphasizing its mechanisms, effects on cellular processes, and potential therapeutic applications.
Overview of Anagrelide and Its Derivatives
Anagrelide was originally developed as a treatment for thrombocytosis due to its ability to inhibit megakaryocyte differentiation and platelet production. The trichloro derivative enhances these properties, exhibiting selective inhibition of megakaryocyte development while sparing other hematopoietic lineages.
The primary mechanism by which ATD exerts its effects involves the inhibition of phosphodiesterase type III (PDEIII), which leads to increased levels of cyclic AMP (cAMP) in cells. This elevation in cAMP is crucial for modulating various cellular processes, including:
- Inhibition of Megakaryocytopoiesis : ATD has been shown to significantly inhibit the development of megakaryocytes, with an IC50 value of approximately 26 nM, indicating a potent effect compared to anagrelide itself (IC50 = 36 nM) .
- Selectivity : Unlike other compounds that affect multiple hematopoietic lineages, ATD selectively targets megakaryocyte differentiation without significantly impacting erythroid or myelomonocytic differentiation .
Biological Activity Data
The following table summarizes key biological activities and IC50 values for anagrelide and its trichloro derivative:
Compound | IC50 (nM) | Target Activity |
---|---|---|
Anagrelide | 36 | Inhibition of megakaryocyte development |
This compound | 26 | Inhibition of megakaryocyte development |
BCH24426 (metabolite) | 44 | Inhibition of megakaryocyte development |
Case Studies
Several studies have investigated the biological effects of ATD on hematopoietic progenitor cells:
- Study on CD34(+) Cells : A study evaluated the impact of ATD on CD34(+) hematopoietic progenitor cells cultured in media supplemented with thrombopoietin. The results indicated that while ATD did not affect early expansion, it significantly inhibited later stages of megakaryocyte differentiation .
- Migration Assays : Another aspect studied was the effect of ATD on the migratory response of differentiated megakaryocytes towards stromal cell-derived factor-1alpha. The findings suggested that neither anagrelide nor its derivatives influenced this migratory response, further confirming their selective action .
Research Findings
Recent research has highlighted several important findings regarding the biological activity of ATD:
- Potency Comparison : Although BCH24426 was found to be more potent than anagrelide as a PDEIII inhibitor (IC50 = 0.9 nM), this did not correlate with its effectiveness in inhibiting megakaryocyte development .
- Therapeutic Potential : The selectivity and potency of ATD make it a candidate for further exploration in treating conditions associated with elevated platelet counts without affecting other blood cell lineages.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying Anagrelide trichloro derivative in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) is the gold standard, as outlined in pharmacopeial guidelines. Key parameters include:
- Mobile phase : Optimized buffer-to-organic solvent ratios to resolve peaks.
- Column type : Reverse-phase C18 columns for retention of hydrophobic analytes.
- Detection : UV-Vis at wavelengths specific to the compound’s chromophores.
Validation requires linearity (R² > 0.99), precision (%RSD < 2%), and recovery (90–110%) tests .
Q. How is this compound synthesized, and what factors influence reaction yield?
- Methodological Answer : Synthesis typically involves halogenation of precursor molecules. Critical parameters include:
- Temperature control : Excessive heat may lead to over-chlorination or degradation.
- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency.
- Stoichiometry : Precise molar ratios of chlorinating agents (e.g., Cl₂, SOCl₂) to avoid byproducts.
Yield optimization requires kinetic monitoring via TLC or in-situ spectroscopy .
Q. What spectroscopic techniques are used for structural elucidation of this compound?
- Methodological Answer : A multi-technique approach is essential:
- NMR : ¹H/¹³C NMR to map carbon-hydrogen frameworks; ³⁵Cl NMR (if accessible) for chlorine environment analysis.
- MS : High-resolution mass spectrometry (HRMS) to confirm molecular formula and fragmentation patterns.
- IR : Identification of functional groups (e.g., C-Cl stretches at 550–600 cm⁻¹).
Cross-referencing with computational simulations (DFT) enhances accuracy .
Q. How do researchers ensure purity of this compound in preclinical studies?
- Methodological Answer : Rigorous purity assessment involves:
- Chromatographic methods : HPLC with diode-array detection (DAD) to detect impurities.
- Elemental analysis : Combustion analysis for C, H, N, and Cl content verification.
- Thermogravimetric analysis (TGA) : To assess residual solvents or moisture.
Acceptable purity thresholds (>98%) are critical for reproducibility in bioassays .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound across studies be resolved?
- Methodological Answer : Discrepancies often arise from assay variability. Mitigation strategies include:
- Standardized protocols : Adopt OECD or NIH guidelines for in vitro/in vivo assays.
- Structural analogs comparison : Cross-reference with bioactivity trends in related trichloro derivatives (e.g., triclosan) to identify structure-activity relationships (SARs).
- Meta-analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect sizes and heterogeneity .
Q. What experimental approaches elucidate the electrophilic substitution reactivity of this compound?
- Methodological Answer : Reactivity studies require:
- Kinetic profiling : Time-resolved monitoring of chlorination/dichlorination rates under varying conditions.
- Isotopic labeling : Use ³⁶Cl to track substitution sites and mechanisms.
- Computational modeling : Density Functional Theory (DFT) to predict regioselectivity and transition states.
Prior work on [2.2]paracyclophane dichlorination provides a mechanistic template .
Q. How do electronic effects of chlorine substituents influence the compound’s stability in aqueous media?
- Methodological Answer : Stability is assessed via:
- pH-dependent degradation studies : HPLC-MS to identify hydrolysis byproducts.
- Electron-withdrawing effects : Correlate Cl substitution patterns (ortho/meta/para) with hydrolysis rates using Hammett σ constants.
- Accelerated stability testing : High-temperature/humidity chambers to model shelf-life degradation .
Q. What strategies address low solubility of this compound in pharmacokinetic studies?
- Methodological Answer : Solubility enhancement methods include:
- Co-solvency : Use PEG-400 or cyclodextrins to improve aqueous dispersion.
- Nanoparticle formulation : Lipid-based carriers or polymeric micelles for sustained release.
- Prodrug design : Introduce hydrophilic moieties (e.g., phosphate esters) transiently.
Validation via Franz diffusion cells or in vivo bioavailability assays is critical .
Q. How can computational chemistry predict the environmental persistence of this compound?
- Methodological Answer : Persistence modeling involves:
- QSAR models : Correlate Cl substitution with biodegradation half-lives (e.g., EPI Suite™).
- Molecular docking : Simulate interactions with microbial enzymes (e.g., dehalogenases).
- Fate analysis : Predict partitioning coefficients (Log P) and soil adsorption (Koc) using SPARC or ADMET predictors .
Q. What methodologies validate the compound’s mechanism of action in thrombocytosis models?
- Methodological Answer : Mechanistic validation requires:
- Gene expression profiling : RNA-seq to identify pathways modulated in megakaryocyte cultures.
- Receptor binding assays : Radioligand competition studies (e.g., ³H-anagrelide displacement).
- In vivo knockdown models : CRISPR/Cas9 targeting putative molecular targets (e.g., PDE3A).
Cross-validation with clinical platelet count data ensures translational relevance .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Crystallographic Differences
The trichloro substitution introduces steric bulk and electron-withdrawing effects, influencing molecular geometry and intermolecular interactions. For example:
- N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide (): This compound, part of a series of meta-substituted trichloro-acetamides, crystallizes in a monoclinic system with one molecule per asymmetric unit. The meta-chlorine substituent enhances electron withdrawal, affecting crystal packing and stability. In contrast, Anagrelide Trichloro Derivative lacks a phenyl ring but incorporates the trichloro group directly into a quinazolinone scaffold, leading to distinct lattice parameters and solubility profiles .
Compound | Molecular Weight (g/mol) | Crystal System | Key Substituents |
---|---|---|---|
This compound | 290.53 | Not reported | -CCl₃ on quinazolinone core |
N-(3-Cl-phenyl)-TCA | 297.48* | Monoclinic | -CCl₃ (acetamide), -Cl (meta) |
*Calculated based on formula in .
Physicochemical Properties
- Gelation Behavior (): The trichloroethyl derivative of D-glucosamine forms gels at higher concentrations (≥10 mg/mL) due to steric hindrance from the -CCl₃ group.
- Stability and Reactivity: Chlorinated compounds like chlorinated triclosan derivatives () undergo oxidation to form toxic byproducts.
Comparison with Anagrelide-Related Impurities
- Anagrelide Impurity 1 (CAS 70380-50-6; MW 307.14): A dichloro analog with a methyl ester group. The absence of the trichloro group reduces steric effects but increases polarity.
- Anagrelide Related Compound B (CAS 1159977-03-3; MW 274.1): Features a dichloroquinazolinone core without the trichloro substitution, leading to lower molecular weight and altered pharmacokinetics .
Compound | Molecular Weight (g/mol) | Chlorine Substituents | Functional Groups |
---|---|---|---|
This compound | 290.53 | 3 × Cl on core | Quinazolinone, -CCl₃ |
Anagrelide Impurity 1 | 307.14 | 2 × Cl on benzene ring | Methyl ester, acetamide |
Related Compound B | 274.10 | 2 × Cl on quinazolinone | Acetic acid moiety |
Research Findings and Implications
- This trade-off necessitates formulation optimization .
- Analytical Challenges : The steric bulk of -CCl₃ complicates chromatographic analysis, requiring specialized methods for impurity quantification () .
Eigenschaften
IUPAC Name |
6,7,8-trichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3N3O/c11-5-1-6-4(8(12)9(5)13)2-16-3-7(17)15-10(16)14-6/h1H,2-3H2,(H,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMDDIIKBFVZSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=C(C=C2N=C3N1CC(=O)N3)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148852 | |
Record name | Anagrelide trichloro derivative | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20148852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092352-99-2 | |
Record name | 6,7,8-Trichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092352-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anagrelide trichloro derivative | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092352992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anagrelide trichloro derivative | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20148852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-CHLOROANAGRELIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AZ855T0I6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.